molecular formula C14H14FNO B3125874 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol CAS No. 329779-32-0

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol

Cat. No.: B3125874
CAS No.: 329779-32-0
M. Wt: 231.26 g/mol
InChI Key: GZWAWHYPLYGBRQ-UHFFFAOYSA-N
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Description

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol . This compound is characterized by the presence of a phenol group, a fluorine atom, and a methyl group attached to a benzene ring, along with an amino group linked to another benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-fluoro-3-methylaniline with formaldehyde and phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

This may involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted phenols .

Scientific Research Applications

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These properties contribute to its potential biological activities and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Fluoro-3-methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties.

Properties

IUPAC Name

2-[(4-fluoro-3-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWAWHYPLYGBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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